molecular formula C17H25N3O2 B12882862 (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide

(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide

Cat. No.: B12882862
M. Wt: 303.4 g/mol
InChI Key: KXGJBJMWJRVGJR-JSGCOSHPSA-N
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Description

(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.

    Attachment of the Phenylethyl Group: This can be done through substitution reactions using phenylethyl halides or similar compounds.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the amino or phenylethyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and phenylethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It may bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound can be a lead compound in the development of new drugs.

    Therapeutic Agents: It may have potential as a therapeutic agent for certain diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as a building block in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It may also interact with receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-N-(1-amino-2-methyl-1-oxopropan-2-yl)-N-[(1S)-1-phenylethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H25N3O2/c1-12(13-8-5-4-6-9-13)20(17(2,3)16(18)22)15(21)14-10-7-11-19-14/h4-6,8-9,12,14,19H,7,10-11H2,1-3H3,(H2,18,22)/t12-,14-/m0/s1

InChI Key

KXGJBJMWJRVGJR-JSGCOSHPSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(C(=O)[C@@H]2CCCN2)C(C)(C)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1)N(C(=O)C2CCCN2)C(C)(C)C(=O)N

Origin of Product

United States

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